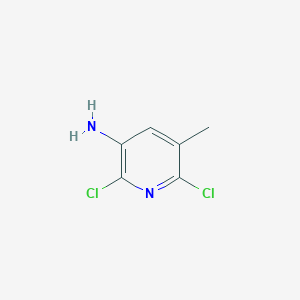

2,6-Dichloro-5-methylpyridin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYDPZWYAJXJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483106 | |

| Record name | 2,6-Dichloro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-89-7 | |

| Record name | 2,6-Dichloro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,6 Dichloro 5 Methylpyridin 3 Amine

Direct Synthetic Routes

The direct synthesis of 2,6-dichloro-5-methylpyridin-3-amine can be approached through several strategic pathways, including multi-step functionalization of pyridine (B92270) precursors, selective halogenation, and amination reactions.

Multi-Step Synthesis from Precursor Pyridines

The synthesis of complex pyridines often begins with simpler, commercially available pyridine derivatives. These precursors undergo a series of reactions, such as nitration, reduction, halogenation, and substitution, to introduce the desired functional groups in the correct positions. For example, a common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, by an amine or its synthetic equivalent. The synthesis of 2-amino-6-chloropyridine, a related compound, can be achieved by reacting 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate, followed by reduction of the resulting 2-hydrazino-6-chloropyridine intermediate. psu.edu Direct amination of dichloropyridines with ammonia (B1221849) is often challenging and requires harsh conditions, such as high temperatures (200 °C) and pressure in an autoclave, making the hydrazino-intermediate route a milder alternative. psu.edu

Regioselective Halogenation of Substituted Pyridines

Achieving the correct substitution pattern on the pyridine ring is a significant synthetic challenge. Regioselective halogenation allows for the specific placement of chloro atoms, guided by the directing effects of the existing substituents. A documented method for synthesizing a related compound, 2-amino-3,5-dichloropyridine, involves the chlorination of 2-amino-5-chloropyridine (B124133) using N-chlorosuccinimide (NCS) as the chlorinating agent. google.com

The regioselectivity of such reactions is dictated by electronic effects. The amino group is a strong activating group and directs electrophiles (like the 'Cl+' from NCS) to the ortho and para positions. In the case of 2-amino-5-chloropyridine, the position ortho to the amino group (C3) is activated for electrophilic chlorination. Similarly, in nucleophilic substitution reactions on dichlorinated pyridines, the positions of substitution are influenced by the electron-withdrawing or -donating nature of other substituents on the ring. stackexchange.comresearchgate.net For instance, a nitro group, being strongly electron-withdrawing, activates the ortho and para positions toward nucleophilic attack. stackexchange.com

Amination Reactions for Pyridine Ring Formation

Amination reactions are crucial for introducing the essential amino group. This can be accomplished either by functionalizing a pre-existing pyridine ring or by incorporating the nitrogen atom during the ring's construction.

One powerful method for aminating a pre-formed pyridine ring involves the activation of pyridine N-oxides. The N-oxide can be treated with an activating agent like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine, such as tert-butylamine. researchgate.net This reaction proceeds with high yield and excellent selectivity for the 2-position. researchgate.net

Alternatively, the pyridine ring itself can be constructed from acyclic precursors in a way that incorporates the amine functionality. General strategies for pyridine synthesis often rely on the condensation of carbonyl compounds with an ammonia source or cycloaddition reactions. baranlab.org Modern approaches also utilize multi-component reactions, where several simple starting materials combine in a single step to form the complex pyridine scaffold. For example, pseudo-four-component reactions involving the condensation of malononitrile (B47326) molecules with thiols and aldehydes are used to synthesize highly substituted 2-aminopyridines. rsc.org

Synthesis of Structurally Related Dichloropyridinamines and Analogues

The synthetic methods applied to this compound are often adaptable for producing its positional isomers and other derivatives. These related compounds are valuable for structure-activity relationship studies in medicinal chemistry and materials science.

Approaches to Positional Isomers (e.g., 2-amino-3,5-dichloro-6-methylpyridine, 3,5-dichloro-6-methylpyridin-2-amine)

The synthesis of positional isomers requires careful selection of starting materials and reagents to control the final substitution pattern.

3,5-Dichloro-6-methylpyridin-2-amine: This isomer has been synthesized by treating 2-amino-6-methylpyridine (B158447) with phosphorus oxychloride (POCl₃). researchgate.net The reaction is refluxed for an extended period, and after workup, the desired dichlorinated product is obtained. researchgate.net This method highlights a direct chlorination approach where the starting amine directs the halogenation.

6-Chloro-5-methylpyridin-2-amine: A safe and efficient four-step synthesis for this key intermediate has been developed, notably avoiding the use of hazardous peroxides. acs.org The critical step in this sequence is a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group at the 5-position, starting from 2-amino-6-chloropyridine. acs.org This modern catalytic approach allows for the production of the isomer on a large scale with high yield and purity. acs.org

Interactive Table: Synthesis of Positional Isomers

| Target Compound | Starting Material | Key Reagents/Reaction | Reference |

|---|---|---|---|

| 3,5-Dichloro-6-methylpyridin-2-amine | 2-Amino-6-methylpyridine | Phosphorus oxychloride (POCl₃) | researchgate.net |

| 6-Chloro-5-methylpyridin-2-amine | 2-Amino-6-chloropyridine | Suzuki-Miyaura cross-coupling | acs.org |

| 2-Amino-3,5-dichloropyridine | 2-Amino-5-chloropyridine | N-chlorosuccinimide (NCS) | google.com |

Synthesis of N-Substituted Pyridine Amines

The synthesis of N-substituted pyridine amines involves the modification of the exocyclic amino group. These derivatives can be prepared through various standard organic reactions. A distinct but related class involves the amination of the pyridine ring nitrogen itself to form N-aminopyridinium salts. These can be synthesized by reacting pyridine derivatives with electrophilic aminating agents like hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov

More commonly, N-substitution refers to the functionalization of the exocyclic amine. For example, the synthesis of N-cyclopropylamides has been reported. arkat-usa.org In a typical procedure, an acid chloride, such as 2,6-dichloronicotinoyl chloride, is reacted with a primary amine, like cyclopropylamine, in the presence of a base like pyridine to yield the corresponding N-substituted amide, 2,6-dichloro-N-cyclopropylnicotinamide. arkat-usa.org This demonstrates a straightforward method for creating N-acylated derivatives from dichloropyridine precursors.

Advanced Synthetic Techniques

The synthesis and derivatization of this compound are achieved through several sophisticated organic chemistry reactions. These methods allow for precise modification of the pyridine ring, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of this compound. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the positions occupied by the chloro substituents or at the amine group, offering a versatile strategy for molecular elaboration. nih.govrsc.org

The Buchwald-Hartwig amination, a prominent C-N cross-coupling reaction, can be employed to further functionalize the existing amino group or, more commonly, to displace the chloro substituents with other amines. The choice of phosphine (B1218219) ligands is critical to the success of these couplings, with bulky, electron-rich ligands such as BrettPhos and RuPhos demonstrating broad utility and high efficiency for coupling aryl halides with a wide range of primary and secondary amines. rsc.org These catalyst systems are known for their robustness, often requiring low catalyst loadings and short reaction times, even with complex and functionalized substrates. rsc.org

For C-C bond formation, reactions like the Suzuki-Miyaura coupling can be used to substitute the chloro groups with aryl, heteroaryl, or alkyl fragments. This involves the reaction of the dichloropyridine substrate with a boronic acid or ester in the presence of a palladium catalyst and a base. While the primary amine at the C3 position could potentially interfere or act as a ligand, appropriate protection or careful selection of reaction conditions can lead to successful coupling. The reactivity of the two chloro-positions (C2 and C6) can be modulated by the electronic environment and steric hindrance, potentially allowing for selective mono- or di-substitution.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridines

| Reactant | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Halide | Primary/Secondary Amine | Pd catalyst with BrettPhos or RuPhos ligand | N-Aryl/N-Heteroaryl Amine | rsc.org |

| 2-Chloropyridine derivative | Hydrogen (H₂) | 10% Pd/C, NaHCO₃ | Dechlorinated Pyridine | chemicalbook.com |

Nucleophilic Aromatic Substitution for Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for displacing halogen atoms on electron-deficient aromatic rings like pyridine. youtube.comnih.gov In this compound, the two chloro atoms are positioned at C2 and C6, which are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atom. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov

The rate and regioselectivity of SNAr reactions on substituted pyridines are influenced by the nature of the nucleophile and the other substituents on the ring. While the amino and methyl groups are generally electron-donating, which can slightly reduce the ring's electrophilicity, the inherent activation provided by the nitrogen atom ensures that substitution at the C2 and C6 positions is feasible. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloro groups. nih.gov For instance, reaction with ammonia or primary/secondary amines can be used to introduce additional amino functionalities, a common strategy in the synthesis of polyaminopyridines. google.com

Studies on analogous systems, such as 2,4-dichloroquinazolines, show that nucleophilic attack often occurs preferentially at the 4-position due to a combination of electronic and steric factors. mdpi.com By analogy, one might expect differential reactivity between the C2 and C6 positions of this compound, potentially enabling selective mono-substitution under controlled conditions.

Table 2: Examples of Nucleophilic Aromatic Substitution on Dihalo-Heterocycles

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | Various (e.g., EtOH, reflux) | 4-Amino-2-chloroquinazoline derivatives | mdpi.com |

| 3,6-Dichloropyridazine | Ammonia water | Solvent, 30-180 °C | 3-Amino-6-chloropyridazine | google.com |

Nitration and Reduction Pathways to Amine Formation

A highly plausible synthetic route to this compound involves the introduction of the amine functionality onto a pre-existing 2,6-dichloro-5-methylpyridine scaffold. This is typically accomplished through a two-step sequence of nitration followed by reduction.

Nitration: The first step is the electrophilic nitration of 2,6-dichloro-5-methylpyridine. The directing effects of the substituents on the pyridine ring determine the position of nitration. The pyridine nitrogen is a deactivating group that directs incoming electrophiles to the meta-position (C3 and C5). The chloro groups are deactivating but ortho-, para-directing. The methyl group at C5 is an activating, ortho-, para-directing group. The target C3 position is meta to the ring nitrogen, ortho to the C2-chloro, and meta to the C5-methyl group. The nitration of the closely related 2,6-dichloropyridine is known to occur at the 3-position when using a mixture of concentrated sulfuric acid and fuming nitric acid, yielding 2,6-dichloro-3-nitropyridine. researchgate.net The presence of the methyl group at C5 in the target precursor is expected to be compatible with, and potentially facilitate, nitration at the C3 position.

Reduction: The second step is the reduction of the newly introduced nitro group at C3 to form the desired 3-amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is effective but must be used with caution, as it can also lead to hydrodechlorination (removal of the chloro groups). chemicalbook.com To preserve the chlorine atoms, milder or more selective reduction methods are often preferred. Common choices include the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic or hydrochloric acid. orgsyn.org These conditions are well-established for the selective reduction of nitroarenes in the presence of aryl halides.

Table 3: Reaction Conditions for Nitration and Reduction of Pyridine Derivatives

| Step | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitration | 2,6-Dichloropyridine | H₂SO₄ (conc.), HNO₃ (fuming), 65 °C | 2,6-Dichloro-3-nitropyridine | researchgate.net |

| Nitration | 2-Diethylamino-6-methyl pyridine | H₂SO₄/HNO₃, 266-270K | 5-Nitro-2-diethylamino-6-methyl pyridine | researchgate.net |

| Reduction | 3-Nitropyridine | Zinc, HCl | 3-Aminopyridine | orgsyn.org |

Reactivity and Mechanistic Investigations of 2,6 Dichloro 5 Methylpyridin 3 Amine

Amine Functional Group Reactivity

The primary amine group at the C3 position is a key center of reactivity, primarily due to the nucleophilic character of the nitrogen atom's lone pair of electrons.

The primary amine of 2,6-Dichloro-5-methylpyridin-3-amine can undergo a variety of classical amine reactions.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides and anhydrides. For instance, in a reaction analogous to the acylation of similar aminopyridines, treatment with acetic anhydride (B1165640) would yield the corresponding acetamide, N-(2,6-dichloro-5-methylpyridin-3-yl)acetamide. nih.gov This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This transformation is often used to protect the amine group or to modify its electronic influence on the pyridine (B92270) ring during subsequent synthetic steps. nih.gov

Diazotization: The primary aromatic amine can be converted into a diazonium salt. This is typically achieved by treating the amine with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like sulfuric acid (H₂SO₄). google.com The resulting 2,6-dichloro-5-methylpyridin-3-diazonium salt is a highly versatile intermediate, which can be subsequently converted into a variety of other functional groups.

Condensation: The amine group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of an imine (or Schiff base) after the elimination of water. nih.gov This reaction provides a pathway to extend the molecular framework by linking the pyridine core to other chemical moieties.

The amine group, being an electron-donating moiety, enables this compound to act as an electron donor in the formation of charge-transfer (CT) complexes. nih.gov These complexes form when the donor molecule interacts with an electron acceptor molecule that possesses a high electron affinity. mdpi.com

A prominent example of a suitable electron acceptor is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govacs.org The formation of the CT complex involves the transfer of electron density from the nitrogen lone pair of the amine to a low-lying unoccupied molecular orbital of the acceptor. mdpi.com This interaction results in the formation of a new, often colorful, species with a characteristic absorption band in its UV-visible spectrum, which can be used to study the stability and stoichiometry of the complex. nih.govacs.org

Halogen Substituent Reactivity

The two chlorine atoms at the C2 and C6 positions are key sites for substitution and cross-coupling reactions, facilitated by the electron-deficient nature of the pyridine ring.

The chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring's nitrogen atom is highly electronegative, withdrawing electron density from the ring carbons and making them electrophilic. imperial.ac.uk The C2 and C6 positions are particularly activated towards nucleophilic attack. uoanbar.edu.iq

The displacement of these chlorine atoms can be achieved with various nucleophiles. The regioselectivity of the reaction—that is, whether the C2 or C6 chlorine is displaced preferentially—can be influenced by both electronic and steric factors. The inductive effect of the electron-withdrawing nitro group in the analogous compound 2,6-dichloro-3-nitropyridine, for example, makes the ortho C2 position more electron-deficient and thus more prone to kinetically controlled nucleophilic attack, even if the para C6 position might lead to a more thermodynamically stable product. stackexchange.com Similar considerations regarding the electronic influence of the amine and methyl groups would apply to the reactivity of this compound.

The chloro substituents serve as effective leaving groups in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction is a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl structures. nih.gov

The catalytic cycle for the Suzuki reaction involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Pd(II) species.

Transmetalation: The organic group from an organoboron reagent (such as an arylboronic acid) is transferred to the palladium center, typically activated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

The efficiency of Suzuki couplings with chloro-heteroaromatics is highly dependent on the choice of catalyst, ligand, and reaction conditions. researchgate.netlibretexts.org Ligands such as BrettPhos and RuPhos have been shown to be particularly effective for challenging cross-coupling reactions involving aminopyridines. sigmaaldrich.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

| Parameter | Condition A nih.gov | Condition B sigmaaldrich.com | Condition C researchgate.net |

|---|---|---|---|

| Pd Source | Pd(PPh₃)₄ | BrettPhos Pd G3 | Pd(PPh₃)₂Cl₂ |

| Ligand | - | BrettPhos | - |

| Base | K₃PO₄ | NaOt-Bu | Na₂CO₃ |

| Solvent | 1,4-Dioxane/Water | Dioxane | Toluene/Water |

| Temperature | 85-95 °C | 100 °C | Reflux |

Pyridine Ring Reactivity and Transformations

The core pyridine ring of this compound has its own distinct reactivity profile, which is fundamentally different from that of benzene. The nitrogen atom makes the entire aromatic system electron-deficient. imperial.ac.ukgcwgandhinagar.com

This electron deficiency has two major consequences:

Deactivation towards Electrophilic Substitution: The ring is significantly less nucleophilic than benzene, making electrophilic aromatic substitution (SEAr) reactions like nitration or Friedel-Crafts acylation very difficult. uoanbar.edu.iqmatanginicollege.ac.in Such reactions would require harsh conditions, and the substitution pattern would be governed by the combined directing effects of the existing amine, methyl, and chloro groups.

Activation towards Nucleophilic Substitution: As discussed previously (3.2.1), the electron-poor nature of the ring carbons makes them susceptible to attack by nucleophiles, leading to the displacement of suitable leaving groups like the chlorine atoms. imperial.ac.ukuoanbar.edu.iq

Furthermore, the lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available to react with acids and electrophiles. gcwgandhinagar.commatanginicollege.ac.in This gives the molecule basic properties, allowing it to be protonated to form pyridinium (B92312) salts. gcwgandhinagar.com

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution patterns of this compound are governed by the electronic nature of its substituents and the inherent reactivity of the pyridine nucleus. The pyridine ring is generally electron-deficient compared to benzene, which typically disfavors electrophilic aromatic substitution (EAS) and favors nucleophilic aromatic substitution (NAS). byjus.comyoutube.com

Nucleophilic Aromatic Substitution (NAS):

The most prominent feature of this molecule's reactivity is its susceptibility to nucleophilic aromatic substitution, where the chlorine atoms at the 2- and 6-positions act as leaving groups. stackexchange.comechemi.com The electron-withdrawing nature of the ring nitrogen and the two chlorine atoms makes the carbons at these positions electrophilic and thus prone to attack by nucleophiles. stackexchange.com

Several factors influence the regioselectivity of NAS on substituted pyridines:

Electronic Effects: The positions ortho and para to the ring nitrogen are the most activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com In this compound, both chloro-substituted positions (C2 and C6) are ortho/para to the nitrogen.

Activating/Deactivating Groups: The amino group at the 3-position is a strong activating group for electrophilic substitution but has a more complex influence on NAS. Its electron-donating nature can potentially decrease the electrophilicity of the ring. Conversely, the methyl group at the 5-position is a weak electron-donating group.

Steric Hindrance: The methyl group at the 5-position can sterically hinder the approach of a nucleophile to the adjacent C6 position.

Studies on analogous systems, such as 2,6-dichloro-3-nitropyridine, have shown that substitution can be kinetically or thermodynamically controlled. stackexchange.comechemi.com Attack at the C2 position is often favored kinetically due to the strong inductive electron-withdrawing effect of the adjacent nitro group, making that carbon more electron-deficient. stackexchange.com A similar effect could be anticipated for the amino group in this compound, although its electron-donating resonance effect complicates direct comparison.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution on the pyridine ring of this compound is generally considered difficult due to the cumulative electron-withdrawing effects of the ring nitrogen and the two chloro substituents. byjus.comyoutube.com However, the presence of the strongly activating amino group at the 3-position directs electrophiles to the ortho and para positions. In this molecule, the C4 position is the only available position for electrophilic attack that is ortho/para to the amino group.

The -NH2 group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions. byjus.com However, under strongly acidic conditions, which are often required for EAS, the amino group can be protonated to form an anilinium ion (-NH3+), which is a deactivating and meta-directing group. byjus.com This would further deactivate the ring towards electrophilic attack.

Rearrangement Reactions

Currently, there is a lack of specific documented rearrangement reactions in the scientific literature that directly involve this compound. However, considering the functional groups present, certain classes of rearrangements could be hypothetically explored.

Many well-established rearrangement reactions in organic chemistry involve the migration of a group to an electron-deficient atom. wiley-vch.debyjus.com For instance, reactions like the Hofmann, Curtius, or Beckmann rearrangements involve the formation of a nitrene or a related electron-deficient nitrogen species, which then undergoes rearrangement. byjus.commasterorganicchemistry.com While the amino group of this compound is a potential starting point for such transformations, specific conditions to induce these rearrangements in this particular molecule have not been reported.

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for predicting reactivity and controlling product formation.

Detailed Mechanistic Studies of Functionalization

The functionalization of this compound primarily proceeds through nucleophilic aromatic substitution. The generally accepted mechanism for NAS on activated halo-aromatic compounds is the SNAr mechanism, which involves a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Intermediate: A nucleophile attacks the carbon atom bearing the leaving group (a chlorine atom in this case), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and onto the electron-withdrawing groups.

Departure of the Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the initial nucleophilic attack is a key aspect of the mechanistic study. For this compound, attack can occur at either C2 or C6. The relative stability of the corresponding Meisenheimer intermediates would determine the preferred reaction pathway. Computational studies on similar systems often analyze the energies of these intermediates to predict the major product. nih.gov

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of nucleophilic aromatic substitution reactions on substituted pyridines have been investigated for related compounds. researchgate.net These studies often reveal second-order kinetics, consistent with a bimolecular rate-determining step, which is typically the formation of the Meisenheimer intermediate.

The rate of reaction is influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

Solvent: Polar aprotic solvents can stabilize the charged Meisenheimer intermediate, thus accelerating the reaction.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Thermodynamic control versus kinetic control is a critical consideration in predicting the final product distribution. stackexchange.comechemi.com In some cases, the initially formed product (the kinetic product) may not be the most stable product. Over time, or at higher temperatures, this can rearrange to the more stable thermodynamic product. For this compound, the relative thermodynamic stabilities of the potential monosubstituted products would depend on the electronic and steric interactions between the substituents.

Structure Activity Relationship Sar Studies of 2,6 Dichloro 5 Methylpyridin 3 Amine Derivatives

Influence of Molecular Architecture on Bioactivity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For derivatives of 2,6-Dichloro-5-methylpyridin-3-amine, the specific arrangement of its substituents—the two chlorine atoms, the methyl group, and the amine group on the pyridine (B92270) core—dictates its interactions with biological targets.

The presence and position of halogen atoms on an aromatic ring can significantly alter a molecule's electronic properties and its ability to form non-covalent interactions, which are critical for binding to a biological receptor. In this compound, the two chlorine atoms are electron-withdrawing, which modifies the electron density of the pyridine ring.

The specific 2,6-dichloro substitution pattern of the title compound, combined with the amine at the 3-position, creates a unique electrostatic potential map that governs its binding capabilities. The positioning of the halogens determines which parts of the molecule can act as hydrogen bond acceptors or engage in halogen bonding, thereby influencing its affinity and selectivity for a specific biological target.

Table 1: Comparative Interaction Potential Based on Halogenation Pattern

| Compound | Potential Intramolecular Bonds | Potential Intermolecular Bonds | Key Structural Feature |

| This compound | N-H···Cl (between 3-NH₂ and 2-Cl) | Halogen bonding (Cl···O/N), π-stacking | Chlorine atoms ortho and para to the amine group. |

| 3,5-Dichloro-6-methylpyridin-2-amine | N-H···Cl (between 2-NH₂ and 3-Cl) | N-H···N hydrogen bond dimers | Chlorine atoms meta to the amine group. researchgate.netresearchgate.net |

This table presents a hypothetical comparison based on established principles of molecular interactions.

The methyl group at the 5-position, while seemingly simple, plays a profound role in biological recognition. Detailed studies on various biomolecules have shown that methyl groups can act as "intrinsic plasticizers," enhancing the dynamic flexibility of a molecule. nih.gov This increased flexibility allows the molecule to better adapt its conformation to fit into a receptor's binding site, a process known as "induced fit."

From a thermodynamic perspective, the methyl group contributes to the molecule's hydrophobicity. This facilitates favorable hydrophobic interactions within the typically nonpolar pockets of biological targets and contributes an entropic advantage to the binding event by displacing ordered water molecules. nih.gov The presence of the methyl group can thus stabilize the bound state, leading to higher affinity and potency. nih.gov Its size and position also provide steric bulk, which can orient the molecule within the binding site and prevent non-productive binding modes.

While this compound itself is achiral, its derivatives can contain stereocenters, making stereochemistry a critical factor in their bioactivity. The five-membered and six-membered heterocyclic rings in many bioactive molecules are not perfectly flat and adopt specific puckered conformations, such as envelope or twist forms. beilstein-journals.org For the pyridine ring, substituents can adopt pseudoaxial or pseudoequatorial positions, which can drastically alter the molecule's shape and how it presents its interactive groups to a target. beilstein-journals.org

Even without a chiral center, conformational effects are vital. The rotational barrier around the bond connecting the amine group to the pyridine ring, as well as the orientation of the methyl group, can be influenced by neighboring substituents. These conformational preferences can be stabilized by intramolecular forces, such as the hydrogen bonds mentioned previously. researchgate.net Ultimately, only a specific conformation or a small subset of possible conformations is typically responsible for the desired biological effect, making conformational analysis an essential part of SAR studies.

Computational Approaches in SAR Elucidation

To systematically investigate structure-activity relationships, computational chemistry offers powerful tools that can predict and rationalize the biological activity of derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. chemrevlett.comnih.gov The process involves calculating a set of numerical values, or "descriptors," for each molecule that quantify its physicochemical properties. These can include:

Electronic descriptors: (e.g., atomic charges, dipole moment, HOMO/LUMO energies) that describe how the molecule will engage in electrostatic or orbital interactions. mdpi.com

Steric descriptors: (e.g., molecular volume, surface area) that relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) that quantify the molecule's affinity for nonpolar environments.

Using statistical methods like Multiple Linear Regression (MLR), a model is generated that can predict the activity of new, unsynthesized derivatives. mdpi.com The validity of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE). chemrevlett.com A robust QSAR model provides invaluable guidance for designing new derivatives with potentially improved activity. mdpi.com

Table 2: Example of QSAR Model Validation Parameters

| Parameter | Training Set Value | Test Set Value | Description |

| R² (Coefficient of Determination) | 0.808 | 0.908 | Represents the proportion of variance in the activity that is predictable from the descriptors. Values closer to 1.0 indicate a better model fit. chemrevlett.com |

| RMSE (Root Mean Square Error) | 0.450 | 0.480 | Measures the average magnitude of the errors in the predictions. Lower values indicate a more accurate model. chemrevlett.com |

Data based on a sample QSAR study of pyridine derivatives. chemrevlett.com

Molecular docking is a computational method used to predict the preferred binding orientation of a molecule (the ligand) to a biological target, typically a protein or enzyme. mdpi.comnih.gov The simulation samples numerous possible conformations and positions of the ligand within the target's active site, calculating a "docking score" or binding energy (often in kcal/mol) for the most favorable poses. mdpi.com This analysis reveals key interactions, such as specific hydrogen bonds or hydrophobic contacts between the ligand and amino acid residues in the active site, that are responsible for binding affinity. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. mdpi.comnih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of the identified binding interactions. nih.gov Key metrics like Root-Mean-Square Deviation (RMSD) are used to evaluate the stability of the complex, where a stable system shows minimal deviation over the simulation period. nih.gov Together, docking and MD simulations provide a detailed, dynamic picture of how derivatives of this compound interact with their biological target at an atomic level.

Table 3: Hypothetical Molecular Docking Results for a Series of Derivatives

| Compound Derivative | Modification | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | Parent Compound | -7.5 | Tyr23, Ser54, Phe112 |

| Derivative B | Replaced 5-methyl with 5-ethyl | -8.2 | Tyr23, Ser54, Leu88, Phe112 |

| Derivative C | Replaced 3-amine with 3-nitro | -5.1 | Tyr23, Phe112 |

| Derivative D | Removed 6-chloro | -6.4 | Ser54, Phe112 |

This table is for illustrative purposes to demonstrate the output of molecular docking studies.

Pharmacophore Mapping and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active—a process known as virtual screening. nih.gov

For derivatives of this compound, a pharmacophore model would be constructed based on the key interaction features of the most active compounds identified through SAR studies. The essential features would likely include:

Hydrogen Bond Donor: The 3-amino group.

Hydrogen Bond Acceptor: The pyridine nitrogen.

Halogen Bond Donors/Hydrophobic Features: The two chlorine atoms at positions 2 and 6.

Hydrophobic/Steric Feature: The methyl group at position 5.

A structure-based pharmacophore model could also be developed if the crystal structure of a target protein in complex with a ligand from this series is available. nih.gov This approach maps the key interaction points within the protein's binding site.

Once a robust pharmacophore model is validated, it can be employed in a virtual screening campaign to rapidly screen millions of compounds from commercial or proprietary libraries. researchgate.net The process filters for molecules that spatially and chemically match the pharmacophore query. Hits from this initial screening are then typically subjected to further filtering, such as molecular docking, to predict their binding orientation and affinity within the target's active site.

A typical virtual screening workflow would be:

Pharmacophore Model Generation: Based on active ligands or a receptor structure.

Database Screening: Searching large compound libraries with the pharmacophore model.

Hit Filtering: Selecting compounds that fit the model.

Molecular Docking: Docking the filtered hits into the target's binding site to predict binding energy and pose.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. nih.gov

Hit Selection: Prioritizing a diverse set of promising compounds for experimental testing.

The results of a virtual screening campaign can be summarized in a table to highlight potential new lead compounds.

| Hit ID | Chemical Structure | Source Library | Pharmacophore Fit Score | Docking Score (kcal/mol) |

| VS-HIT-01 | (Structure Image) | ZINC15 | 0.95 | -9.8 |

| VS-HIT-02 | (Structure Image) | In-house | 0.92 | -9.5 |

| VS-HIT-03 | (Structure Image) | Natural Products | 0.88 | -9.1 |

| VS-HIT-04 | (Structure Image) | ZINC15 | 0.85 | -8.9 |

This table is generated for illustrative purposes and does not represent actual virtual screening results.

This combined approach of SAR-guided design, pharmacophore modeling, and virtual screening provides a rational and efficient pathway to discover and optimize novel ligands derived from the this compound scaffold for various therapeutic applications.

Applications and Biological Activities of 2,6 Dichloro 5 Methylpyridin 3 Amine and Its Derivatives

Pharmaceutical Intermediates and Drug Discovery

The dichlorinated methylpyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of molecules designed to interact with various biological targets. The title compound is an important precursor for creating libraries of complex molecules for drug screening and for the targeted synthesis of potent therapeutic agents.

2,6-Dichloro-5-methylpyridin-3-amine is primarily utilized as a starting material for constructing more complex heterocyclic systems. The presence of a reactive amino group at the 3-position, combined with the two chlorine atoms that can be subjected to nucleophilic substitution or cross-coupling reactions, makes it an ideal precursor for fused-ring systems.

One of the most significant classes of compounds derived from aminopyridine precursors are pyridopyrimidines. nih.gov These fused heterocyclic cores are central to numerous active pharmaceutical ingredients (APIs). The general synthetic strategy involves the condensation of an aminopyridine with other reagents to form a second, fused pyrimidine (B1678525) ring. This approach has been instrumental in the development of various targeted therapies. For instance, the pyrido[2,3-d]pyrimidine (B1209978) core is found in highly successful anticancer drugs that function by inhibiting key enzymes in cell cycle progression. nih.gov

Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. As a result, kinase inhibitors are a major focus of modern drug discovery. The dichlorinated pyridine (B92270) motif is a key feature in several potent kinase inhibitors.

Derivatives of this compound are valuable for synthesizing inhibitors of Janus kinases (JAKs) and Glycogen Synthase Kinase-3 (GSK-3). The synthesis of pyrido[2,3-d]pyrimidin-7-ones, a class of potent CDK4/6 kinase inhibitors, often begins with substituted aminopyridines. nih.govgoogle.com For example, the kinase inhibitor Palbociclib (PD-0332991), a pyrido[2,3-d]pyrimidin-7-one derivative, is a key drug for certain types of breast cancer. google.com

Furthermore, the compound Crizotinib, an inhibitor of ALK and c-Met kinases, features a 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (B1592380) core, highlighting the importance of the 2,6-dichloro-substituted aromatic ring in binding to the kinase active site. google.comnih.gov The structural features of this compound make it an ideal candidate for inclusion in synthetic pathways targeting novel kinase inhibitors with high potency and selectivity. google.comnih.gov

Below is a table of representative kinase inhibitors that contain a dichlorinated aromatic ring or a pyridopyrimidine core, illustrating the types of target molecules for which this compound is a relevant building block.

| Inhibitor/Derivative Class | Target Kinase(s) | Therapeutic Area |

| Palbociclib (Pyrido[2,3-d]pyrimidine class) | CDK4, CDK6 | Oncology (Breast Cancer) google.com |

| Crizotinib | ALK, c-Met (HGFR) | Oncology (Non-Small Cell Lung Cancer) nih.gov |

| PD-173955 (Pyrido[2,3-d]pyrimidine class) | Ephrin Receptor (EPH) | Oncology (Research) nih.gov |

| Pyrazolo[3,4-b]pyridines | GSK-3 | Neurology, Metabolic Disease (Research) nih.gov |

Chronic inflammation is an underlying factor in numerous human diseases. Research has shown that certain nitrogen-containing heterocyclic compounds, such as imidazopyridines and other pyridine derivatives, possess significant anti-inflammatory properties. These compounds often work by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

The synthesis of these anti-inflammatory scaffolds frequently relies on substituted aminopyridines as key starting materials. This compound serves as a valuable precursor for generating libraries of novel pyridine derivatives. These libraries can then be screened for anti-inflammatory activity, with the goal of identifying new lead compounds for the treatment of inflammatory diseases.

Agrochemical Applications

In the agrochemical sector, the discovery of novel, effective, and environmentally safer crop protection products is a continuous effort. Substituted pyridines are a cornerstone of modern agrochemical research, forming the basis of many successful herbicides, fungicides, and pesticides.

This compound is a key intermediate for the synthesis of active agrochemical ingredients. The broader class of chlorinated methylpyridines is fundamental to the production of several high-volume pesticides. For instance, the related intermediate 2-chloro-5-methylpyridine (B98176) is a precursor to neonicotinoid insecticides like Imidacloprid and Acetamiprid.

Furthermore, chlorinated pyridines are essential for producing trifluoromethylpyridine derivatives, which are themselves critical building blocks. The compound 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), synthesized from chlorinated methylpyridines, is an intermediate for several major crop protection products, including the herbicide Fluazifop and the fungicide Fluazinam. The use of this compound allows for the creation of structural analogues of these proven compounds, which is a key strategy for discovering new proprietary products and overcoming resistance issues.

Beyond its role as an intermediate for existing classes of agrochemicals, this compound is a foundational structure for the development of entirely new active ingredients. Research into novel synthetic auxin herbicides has focused on picolinic acid derivatives. For example, compounds based on a 4-amino-3,5-dichloropicolinic acid core, which is structurally similar to the title compound, have been shown to possess potent herbicidal activity.

By modifying the 3-amino group of this compound, researchers can generate large libraries of novel compounds. These new derivatives, which are not simple intermediates but the final candidate molecules, are then tested for biological activity. This approach has led to the discovery of new lead structures for herbicides that are effective against resistant weeds and safe for important crops like corn and wheat.

The following table summarizes important classes of agrochemicals that rely on chlorinated pyridine intermediates, for which this compound is a relevant synthetic starting point.

| Agrochemical Class | Type | Examples of Final Products or Related Precursors |

| Neonicotinoids | Insecticide | Imidacloprid, Acetamiprid |

| Aryloxyphenoxypropionates | Herbicide | Fluazifop, Haloxyfop-methyl |

| Phenylamide Fungicides | Fungicide | Fluazinam |

| Pyridine-based Fungicides | Fungicide | Fluopicolide |

| Picolinic Acid Derivatives | Herbicide | Picloram, Halauxifen-methyl |

Antimicrobial and Antifungal Activity Investigations

The pyridine nucleus is a core component of many compounds with established biological activity. Consequently, derivatives of this compound have been a subject of interest in the search for new antimicrobial and antifungal agents. The introduction of different substituents onto this core structure can significantly influence its biological efficacy.

Evaluation Against Bacterial Strains (e.g., E. coli, S. aureus)

Derivatives of substituted pyridines have been systematically evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, including common pathogens like Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). Research has shown that modifications to the pyridine ring system can lead to compounds with significant antibacterial efficacy. mdpi.comresearchgate.net

For instance, studies on various pyridine derivatives have demonstrated a range of activities. Thiophene-pyrazole-pyridine hybrids have shown good antimicrobial activity against strains including S. aureus and E. coli. mdpi.com Similarly, certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives displayed moderate to good antibacterial activity against Gram-positive bacteria, although they were inactive against E. coli. nih.gov Interestingly, the presence of a chloro substituent in some heterocyclic systems, such as N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives, has been associated with the highest levels of activity against both S. aureus and E. coli. nih.gov

The exploration of diarylmethyl amines has also yielded compounds with potent activity against Gram-positive bacteria, with some imidazole-containing derivatives showing a minimum inhibitory concentration (MIC) of 2 μg/mL. researchgate.net Furthermore, a novel pleuromutilin (B8085454) compound with a substituted pyrimidine side chain, 14-O-[(5-Ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin, exhibited potent activity against clinical isolates of methicillin-resistant S. aureus (MRSA) with MIC values ranging from 0.0313 to 0.125 μg/mL. nih.gov

The following table summarizes the antibacterial activity of various pyridine and related heterocyclic derivatives.

| Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference(s) |

| Thiophene-pyrazole-pyridine hybrids | S. aureus, E. coli | Good activity | mdpi.com |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | MIC: 2-32 µg/mL | nih.gov |

| Naphthyridine-thiazole amines (with chloro group) | S. aureus, E. coli | MIC: 35.5–75.5 μg/mL | nih.gov |

| Imidazole-containing diarylmethyl amines | Gram-positive bacteria | MIC: 2 μg/mL | researchgate.net |

| Pyridothienopyrimidine derivatives | E. coli, B. subtilis, S. aureus | MIC: 7.81-15.63 µg/mL | mdpi.com |

| Substituted Mannich bases | S. aureus, E. coli | MIC: 6.25–12.5 µg/mL | mdpi.com |

Assessment Against Fungal Species (e.g., Candida albicans)

In addition to antibacterial investigations, derivatives based on the pyridine scaffold are frequently screened for their effectiveness against pathogenic fungi, with Candida albicans being a primary target due to its clinical relevance. mdpi.comnih.gov The structural features of the parent compound, including the halogen and amine substituents, provide a basis for designing new antifungal agents. nih.gov

Research into related heterocyclic structures offers insights into the potential of these derivatives. For example, a study identified two compounds, a pyridinone and a triazine derivative, that exhibited rapid fungicidal activity against C. albicans, inhibited biofilm formation, and were effective against fluconazole-resistant strains. nih.gov Another study on hydrazine-based compounds found that hybrid molecules with a pyrrolidinone ring showed excellent antifungal effects against C. albicans. mdpi.com

The antimicrobial screening of various pyridine compounds has often included antifungal assessments. Thiophene-pyrazole-pyridine hybrids have demonstrated activity against C. albicans, and certain substituted Mannich bases have also exhibited high antifungal activity with MIC values of 12.5 μg/mL against this species. mdpi.com Similarly, some naphthyridine derivatives have shown fungicidal activity against C. albicans. nih.gov The combination of a pyridine ring with other heterocyclic systems appears to be a promising strategy for developing new antifungal agents.

Below is a table summarizing the antifungal activity of various pyridine and related heterocyclic derivatives against Candida albicans.

| Derivative Class | Fungal Strain | Activity/MIC | Reference(s) |

| Pyridinone and Triazine derivatives | C. albicans | Rapid fungicidal activity | nih.gov |

| Hydrazine-pyrrolidinone hybrids | C. albicans | Excellent antifungal effects | mdpi.com |

| Thiophene-pyrazole-pyridine hybrids | C. albicans | Good activity | mdpi.com |

| Substituted Mannich bases | C. albicans | MIC: 12.5 µg/mL | mdpi.com |

| Naphthyridine-thiazole amines | C. albicans | MIC: 35.5–75.5 μg/mL | nih.gov |

| Dioxomolybdenum(VI) complexes | C. albicans | MIC: 62.5–500 µg/mL | mdpi.com |

Applications in Materials Science

The unique electronic and structural properties of substituted pyridines, such as this compound, make them valuable building blocks in the field of materials science. Their ability to participate in hydrogen bonding, metal coordination, and various organic reactions allows for their incorporation into more complex supramolecular structures and functional materials.

Use in the Synthesis of Artificial Receptors for Molecular Recognition

Halogen-substituted heteroaromatics, including pyridine derivatives, are recognized as versatile compounds for the synthesis of artificial receptors designed for molecular recognition. researchgate.net These molecules can be engineered to have specific cavities and binding sites that can selectively interact with other molecules or ions. The process of molecular recognition relies on non-covalent interactions such as hydrogen bonding, electrostatic forces, and hydrophobic interactions.

The amine and nitrogen atom of the pyridine ring in this compound and its analogs can act as hydrogen bond donors and acceptors, respectively. This makes them suitable for constructing receptors that can recognize and bind to target molecules through specific hydrogen-bonding patterns. For example, amino-3,5-dicyanopyridine derivatives have been synthesized and found to have a strong affinity for adenosine (B11128) receptors. nih.gov This highlights the potential of substituted pyridines to form the basis of highly selective molecular receptors. The development of colorimetric sensor arrays that can discriminate between different amines demonstrates the practical application of molecular recognition principles. illinois.edu

Potential in Functional Material Development

The term "functional materials" refers to materials that possess specific properties and functions, such as those used in electronics, optics, or catalysis. 2,6-Dichloro-3-methylpyridine, a related compound, is noted as an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes, indicating the broad utility of this class of molecules in creating functional products. fishersci.ca The development of functional materials often involves the synthesis of complex molecules from simpler building blocks. The Center for the Development of Functional Materials (CDMF) focuses on creating materials with specific properties, such as antimicrobial plastics, which could potentially incorporate building blocks derived from pyridine compounds. cdmf.org.br The inherent reactivity of compounds like this compound allows for their integration into larger polymeric or crystalline structures, thereby imparting specific functions to the resulting material.

Advanced Analytical Characterization and Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide critical insights into the molecular framework of 2,6-dichloro-5-methylpyridin-3-amine by examining the interaction of its atoms and bonds with electromagnetic radiation. Each technique offers a unique piece of the structural puzzle, from the environment of individual protons and carbons to the identification of functional groups and the precise molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the carbon and hydrogen skeleton of a molecule. While specific experimental data for this compound is not extensively detailed in publicly available literature, the expected spectral features can be predicted based on its structure.

¹H-NMR: The proton NMR spectrum is anticipated to show three distinct signals. A singlet for the protons of the C5-methyl group would likely appear in the upfield region (δ 2.0–2.5 ppm). A second, typically broad, singlet corresponding to the two protons of the C3-amine group would also be present. A third singlet for the lone aromatic proton at the C4 position would be observed in the downfield aromatic region (δ 6.5–8.5 ppm), its exact shift influenced by the adjacent chloro and amine substituents.

¹³C-NMR: The carbon NMR spectrum would display six unique signals corresponding to each carbon atom in the molecule. The methyl carbon would resonate in the upfield aliphatic region (δ 15-25 ppm). The five carbons of the pyridine (B92270) ring would appear in the downfield region. The carbons directly bonded to the electronegative chlorine atoms (C2 and C6) would be significantly deshielded, shifting them further downfield compared to the other ring carbons. The carbons attached to the methyl (C5) and amine (C3) groups, along with the C4 carbon, would have distinct chemical shifts reflecting their specific electronic environments.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be defined by N-H stretching vibrations from the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. Stretching vibrations for the C-Cl bonds would be found in the fingerprint region, generally below 850 cm⁻¹. Additional characteristic absorptions would include C-H stretching and bending from the methyl group and aromatic ring, as well as C=C and C-N stretching vibrations of the substituted pyridine core.

UV-Visible Spectroscopy: UV-Visible spectroscopy measures the electronic transitions within the molecule. As a substituted aromatic heterocycle, this compound is expected to absorb ultraviolet light. The spectrum would likely show absorption bands corresponding to π→π* transitions of the pyridine ring. The exact position of the absorption maxima (λmax) is sensitive to the solvent and the electronic effects of the chloro, methyl, and amine substituents on the chromophore.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆Cl₂N₂), the molecular weight is 177.03 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this weight. A crucial feature would be the distinctive isotopic pattern caused by the two chlorine atoms. The M⁺ peak would be accompanied by an (M+2)⁺ peak and an (M+4)⁺ peak, with relative intensities of approximately 9:6:1, which is characteristic for dichlorinated compounds. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for unambiguous confirmation of the molecular formula.

Crystallographic Studies

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive evidence of a molecule's three-dimensional structure in the solid state.

X-ray Diffraction for Solid-State Structure Determination

While a specific crystal structure determination for this compound is not available in the surveyed literature, analysis of its isomer, 3,5-dichloro-6-methylpyridin-2-amine, reveals what such a study would entail. researchgate.net A single-crystal X-ray diffraction experiment would determine the precise spatial coordinates of each atom in the crystal lattice. This allows for the accurate measurement of all bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the connectivity of its substituents. The crystal system, space group, and unit cell dimensions would also be established, providing a complete picture of the molecule's solid-state conformation. researchgate.net

Analysis of Hydrogen Bonding and Crystal Packing Motifs

The arrangement of molecules in a crystal is directed by intermolecular forces. For this compound, the primary amine group is a key hydrogen bond donor, while the pyridine ring nitrogen can act as a hydrogen bond acceptor. It is highly probable that intermolecular N—H···N hydrogen bonds would be a dominant feature in its crystal packing. researchgate.netnih.gov These interactions could link molecules into dimers, chains, or more complex three-dimensional networks. researchgate.net The study of these hydrogen bonding motifs is essential for understanding the supramolecular assembly of the compound and how it influences physical properties like melting point and solubility.

Chromatographic and Purity Assessment Techniques

Chromatographic methods are fundamental in separating this compound from impurities, starting materials, and by-products. They are the primary tools for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of substituted pyridine derivatives due to its high resolution and sensitivity. For compounds structurally similar to this compound, such as the isomer 2-Amino-3,5-dichloro-6-methylpyridine, reversed-phase HPLC is a common and effective method. reddit.com Purity levels are typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of greater than 95% is often required for subsequent applications. reddit.com

A representative HPLC method would involve a C18 stationary phase, which is suitable for separating moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as water containing a small percentage of an acid like formic acid (e.g., 0.1%) to ensure sharp, symmetrical peak shapes by protonating the amine group. reddit.com

Below is an interactive data table summarizing typical HPLC conditions for the analysis of a closely related chloro-methyl-substituted aminopyridine.

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 | Separates analytes based on hydrophobicity. Well-suited for pyridine derivatives. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | The organic/aqueous mixture allows for gradient elution to separate compounds with varying polarities. Formic acid improves peak shape for basic amines. |

| Detection | UV/VIS Spectroscopy (e.g., at 254 nm) | The aromatic pyridine ring absorbs UV light, allowing for sensitive detection and quantification. |

| Purity Standard | >95% | A common purity threshold for chemical intermediates in research and development. reddit.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis and purity confirmation of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) due to the polar amine group interacting with the GC column. To overcome this, a derivatization step is often employed. phenomenex.comresearchgate.net

Derivatization involves chemically modifying the analyte to make it more volatile and less polar. phenomenex.com For amines, silylation is a common approach, where an active hydrogen on the amino group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comiu.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst in an anhydrous solvent like pyridine or dimethylformamide (DMF). reddit.comnih.gov

After derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from any impurities, and the mass spectrometer provides mass-to-charge ratio data, which gives information about the molecular weight and fragmentation pattern, confirming the compound's identity.

| Step | Procedure | Rationale |

|---|---|---|

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA, MSTFA) in an anhydrous solvent. | Increases volatility and thermal stability, and improves peak shape by reducing polarity. researchgate.net |

| 2. GC Separation | Injection onto a capillary column (e.g., DB-5ms, HP-5ms). The oven temperature is programmed to ramp up to elute compounds. | Separates the derivatized target compound from other components in the mixture based on boiling point and column interaction. |

| 3. MS Detection | Electron Ionization (EI) followed by a mass analyzer (e.g., Quadrupole). | Fragments the molecule into a reproducible pattern (mass spectrum) that serves as a "fingerprint" for identification and confirmation of the molecular structure. |

Other Characterization Methods

Beyond chromatography, other analytical methods provide essential information about the elemental composition and electrochemical properties of the molecule.

Elemental Analysis : This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₆H₆Cl₂N₂) to confirm the empirical formula and assess purity. For this compound, the presence of chlorine would also be confirmed.

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 40.71 |

| Hydrogen | H | 1.008 | 3.41 |

| Chlorine | Cl | 35.453 | 40.05 |

| Nitrogen | N | 14.007 | 15.82 |

Calculations are based on a molecular weight of 177.03 g/mol.

Atomic Absorption Spectroscopy (AAS) : AAS is a highly sensitive technique used to determine the concentration of specific metal elements in a sample. For a purely organic compound like this compound, AAS is not a primary characterization method. Its application would be limited to quality control for detecting trace amounts of metallic impurities that might remain from catalytic steps during synthesis.

Molar Conductivity : Molar conductivity measures the ability of a solution to conduct electricity. For this compound, this measurement can provide insight into its behavior in solution. The pyridine ring structure, particularly the lone pair of electrons on the nitrogen atom, allows it to act as a base and become protonated in protic solvents. The presence of two electronegative chlorine atoms can influence the electron density of the ring and the basicity of the amine groups. While not a routine characterization method for this specific intermediate, conductivity measurements are crucial for understanding the properties of related pyridinium (B92312) salts in applications like ionic liquids or polymer electrolytes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations would be performed to elucidate the electronic nature and reactivity of 2,6-Dichloro-5-methylpyridin-3-amine.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT studies, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry. This would yield key structural parameters. From the optimized geometry, various electronic properties and reactivity descriptors could be calculated.

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors (Note: This table is for illustrative purposes only as specific data is unavailable.)

| Descriptor | Value | Unit |

|---|---|---|

| Total Energy | N/A | Hartrees |

| Dipole Moment | N/A | Debye |

| Ionization Potential | N/A | eV |

| Electron Affinity | N/A | eV |

| Hardness (η) | N/A | eV |

| Electronegativity (χ) | N/A | eV |

| Electrophilicity Index (ω) | N/A | eV |

Frontier Molecular Orbital (FMO) Analysis

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies of these orbitals and their energy gap (ΔE) are crucial for determining a molecule's kinetic stability and chemical reactivity. youtube.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data (Note: This table is for illustrative purposes only as specific data is unavailable.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | N/A |

| LUMO | N/A |

| Energy Gap (ΔE) | N/A |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would visualize the electrostatic potential on the molecule's surface, revealing regions of positive and negative potential. uni-muenchen.deresearchgate.net Red-colored areas (most negative potential) would indicate electron-rich regions susceptible to electrophilic attack, such as around the nitrogen atoms. Blue-colored areas (most positive potential) would highlight electron-poor regions, likely near hydrogen atoms, which are prone to nucleophilic attack. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). researchgate.net Theoretical vibrational analysis would help in assigning the experimental spectral bands to specific molecular vibrations. Time-Dependent DFT (TD-DFT) would be used to calculate the electronic transitions, providing information on the absorption wavelengths (λmax) and oscillator strengths. scispace.com

Conformational Analysis and Molecular Stability

A conformational analysis would be performed to identify the most stable three-dimensional arrangement of the molecule. This involves rotating the amino and methyl groups to find the global minimum on the potential energy surface. The relative energies of different conformers would determine their population distribution at a given temperature, and the energy barriers between them would indicate the flexibility of the molecule. For related pyridine (B92270) compounds, intramolecular hydrogen bonds have been shown to play a role in stabilizing specific conformations. researchgate.net

Environmental Fate and Ecotoxicological Research Considerations

Environmental Degradation Pathways

Detailed studies outlining the specific degradation pathways of 2,6-Dichloro-5-methylpyridin-3-amine in the environment are not extensively available in the public domain. The primary mechanisms of chemical breakdown in the environment for many organic compounds involve photolysis, hydrolysis, and biodegradation.

Photolysis and Hydrolysis Studies

Specific experimental data or research studies on the photolytic (degradation by light) or hydrolytic (reaction with water) fate of this compound could not be located. For many chlorinated pyridine (B92270) derivatives, these pathways can be significant routes of transformation, often leading to the cleavage of carbon-chlorine bonds or alteration of the pyridine ring structure. However, without dedicated studies, the specific half-life and transformation products for this compound remain uncharacterized.

Biodegradation in Various Environmental Compartments

No specific research was identified that investigates the biodegradation of this compound in environmental compartments such as soil, sediment, or water. Microbial degradation is a critical process determining the persistence of many xenobiotic compounds. Such studies would typically involve incubating the compound with microorganisms from relevant environmental samples and analyzing its depletion and the formation of metabolites over time. The absence of this data means the potential for natural attenuation of this compound by microorganisms is currently unknown.

Environmental Distribution and Mobility

Information regarding the environmental distribution and mobility of this compound is not available in published research. Key parameters used to predict mobility, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been publicly documented for this specific compound. This data is essential for modeling how the compound might move through soil profiles and potentially leach into groundwater.

Ecotoxicity Assessments (Research Methodologies)

While general methodologies for ecotoxicity assessment are well-established, utilizing model organisms such as Daphnia magna (water flea), Danio rerio (zebrafish), and Pseudokirchneriella subcapitata (green algae), no specific ecotoxicity studies employing these methods for this compound were found. Such assessments are crucial for determining the potential risk of a chemical to various trophic levels within an ecosystem. The research would typically establish endpoints like the median lethal concentration (LC50) or the no-observed-effect concentration (NOEC). In the absence of this research, the ecotoxicological profile remains undetermined.

Metabolomic Studies in Environmental Systems

No metabolomic studies focusing on the effects of this compound in environmental systems or organisms could be identified. Metabolomics is a powerful tool used to understand the biochemical impact of a chemical on an organism by analyzing changes in its small-molecule metabolites. Such research could provide mechanistic insights into the toxicity of the compound, but this has not been explored or reported for this compound.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Methodologies

Emerging trends in this area include the adoption of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption, often leading to cleaner reactions and higher yields. nih.gov

Multicomponent reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex molecules in a single step from three or more reactants, which enhances atomic economy and reduces waste. nih.gov The development of novel MCRs could provide a more direct and environmentally friendly pathway to 2,6-Dichloro-5-methylpyridin-3-amine and its derivatives.

Green catalysts and solvents: Research is ongoing to replace hazardous reagents and solvents with more benign alternatives, such as biocatalysts or water-based solvent systems. unipi.it The use of iron-based catalysts, for example, presents a greener alternative to some traditional metal catalysts. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

While specific biological targets for this compound are not yet extensively documented in publicly available literature, the broader class of pyridine (B92270) derivatives is known for a wide range of pharmacological activities. mdpi.comnih.gov A structurally similar compound, 2-Amino-3,5-dichloro-6-methylpyridine, has shown potential antimicrobial and anticancer properties, and it is known to interact with cytochrome P450 enzymes. This suggests that this compound could be a valuable candidate for investigating similar biological activities.

Future research in this domain will likely involve:

Target identification and validation: Modern chemical biology approaches, including proteomics and chemoproteomics, can be used to identify the specific protein targets with which this compound and its analogs interact within a cell.

Investigation of new therapeutic areas: Beyond antimicrobial and anticancer applications, pyridine derivatives are being explored for a multitude of diseases. peerj.com Research could expand to investigate the potential of this compound in areas such as neurodegenerative diseases or metabolic disorders. chemscene.combldpharm.com

Drug repurposing strategies: Computational methods can be employed to screen this compound against a wide array of known biological targets to identify potential new therapeutic uses for the compound. chemscene.com

Advanced Catalysis for Pyridine Functionalization

The functionalization of the pyridine ring is a critical step in creating diverse libraries of compounds for biological screening. Traditional methods can be limited by the inherent reactivity of the pyridine ring. acs.org Advanced catalytic methods are overcoming these limitations and enabling more precise and efficient modifications.

Key areas of advancement include:

C-H bond functionalization: This has emerged as a powerful tool for directly modifying the pyridine scaffold without the need for pre-functionalized starting materials. acs.org Transition-metal catalysis, using elements like palladium, rhodium, and ruthenium, allows for the selective introduction of new functional groups at various positions on the pyridine ring.

Novel coupling reactions: The development of new cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, has provided robust methods for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex pyridine derivatives. acs.org

Photoredox catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions, and has shown promise for the functionalization of heterocyclic compounds like pyridine.